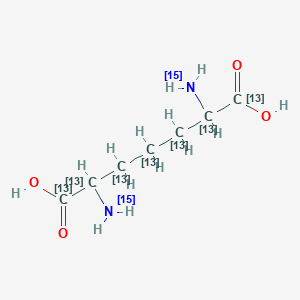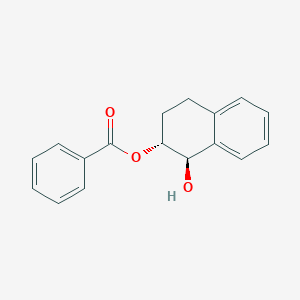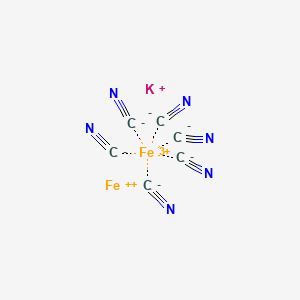
Acetoacetic acid, lithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of acetoacetic acid by lithium hydroxide to form lithium acetoacetate and water:
CH3COCH2COOH+LiOH→CH3COCH2COOLi+H2O
Industrial Production Methods
Industrial production methods for lithium acetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Lithium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate derivatives.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium acetoacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving lithium acetoacetate include acetoacetate derivatives, 3-hydroxybutyrate, and various substituted compounds depending on the specific reaction conditions .
科学的研究の応用
Lithium acetoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a standard for measuring acetoacetic acid in biological samples.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential anticancer effects, particularly in the context of ketogenic diets.
Industry: Used in the preparation of other chemical compounds, such as sodium acetoacetate
作用機序
The mechanism by which lithium acetoacetate exerts its effects involves the lithium ion, which has pleiotropic effects on cell growth and signaling. Studies have shown that lithium ions can impact cell proliferation, either positively or negatively, depending on the cell type and concentration used. The effects of lithium acetoacetate are often similar to those of lithium chloride, indicating that the lithium ion plays a significant role in its mechanism of action .
類似化合物との比較
Similar Compounds
Sodium acetoacetate: Similar in structure but contains sodium instead of lithium.
Potassium acetoacetate: Similar in structure but contains potassium instead of lithium.
Calcium acetoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness
Lithium acetoacetate is unique due to the presence of the lithium ion, which imparts specific biological and chemical properties that are not observed with other metal acetoacetates. The lithium ion’s effects on cell growth and signaling make lithium acetoacetate particularly interesting for research in biology and medicine .
特性
分子式 |
C4H6LiO3 |
|---|---|
分子量 |
109.1 g/mol |
InChI |
InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
InChIキー |
SLRSKBZAVIUWGU-UHFFFAOYSA-N |
正規SMILES |
[Li].CC(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)





![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

